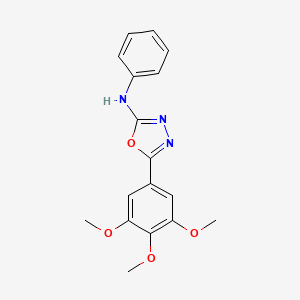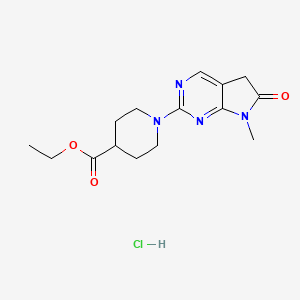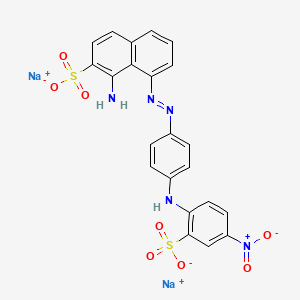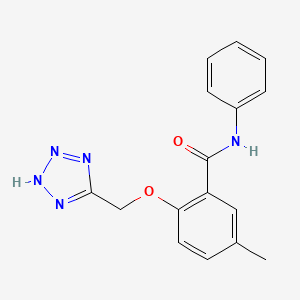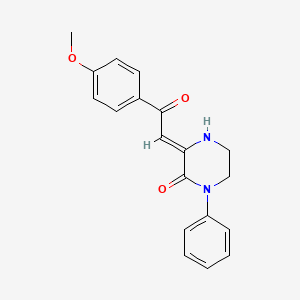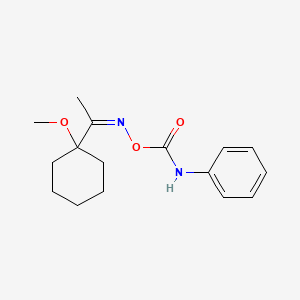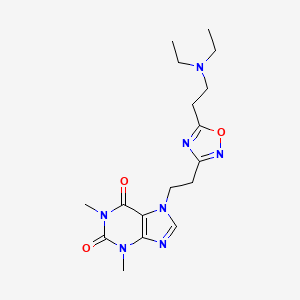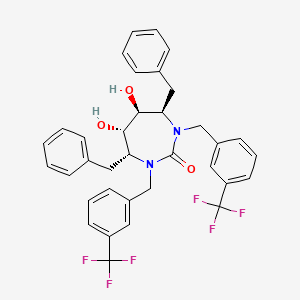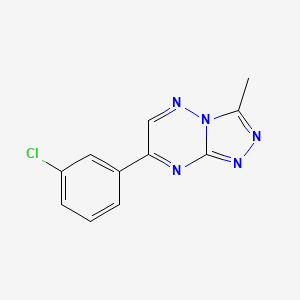
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structural features, which include a fused triazole and triazine ring system, and a 3-chlorophenyl and 3-methyl substituent. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- typically involves multi-step synthetic routes. One common method includes the reaction of 3-chlorobenzoyl chloride with 3-methyl-1,2,4-triazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Análisis De Reacciones Químicas
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems, often using acidic or basic catalysts.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively. By binding to these targets, the compound can induce apoptosis in cancer cells and inhibit their growth.
Comparación Con Compuestos Similares
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(4,3-b)(1,2,4)thiadiazines: These compounds also exhibit significant biological activities and are used in anticancer research.
1,2,4-Triazolo(4,3-a)pyrazine derivatives: Known for their dual c-Met/VEGFR-2 inhibitory activities, these compounds are studied for their antiproliferative effects on cancer cells.
1,2,4-Triazolo(4,3-a)quinoxaline derivatives: These compounds are evaluated for their DNA intercalation activities and potential as anticancer agents.
The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3-chlorophenyl)-3-methyl- lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
86869-91-2 |
|---|---|
Fórmula molecular |
C11H8ClN5 |
Peso molecular |
245.67 g/mol |
Nombre IUPAC |
7-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H8ClN5/c1-7-15-16-11-14-10(6-13-17(7)11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
Clave InChI |
FDDLYTTVKMLUAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=CC(=N2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


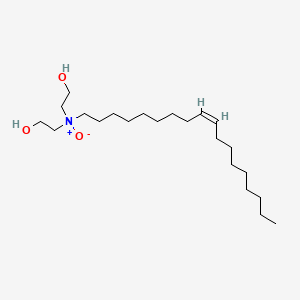
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)
![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)

